![molecular formula C8H9FO B2891825 1-Fluoro-3-methoxy-2-methylbenzene CAS No. 1159883-21-2](/img/structure/B2891825.png)
1-Fluoro-3-methoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Fluoro-3-methoxy-2-methylbenzene” is a chemical compound with the molecular formula C8H9FO. It is also known by other names such as “Toluene, m-fluoro-”, “m-Fluorotoluene”, “3-Fluorotoluene”, “meta-Fluorotoluene”, “1-Methyl-3-fluorobenzene”, and "Toluene, 3-fluoro" .
Molecular Structure Analysis
The molecular structure of “1-Fluoro-3-methoxy-2-methylbenzene” consists of a benzene ring with a fluorine atom, a methoxy group, and a methyl group attached to it . The exact positions of these groups on the benzene ring would be determined by the specific synthesis process used.Scientific Research Applications
Molecular Structure and Interaction Analysis
1-Fluoro-3-methoxy-2-methylbenzene's molecular structure has been analyzed in various contexts. For instance, Saeed et al. (2009) studied a related compound, 2-Fluoro-N-(4-methoxyphenyl)benzamide, highlighting the inclination of fluorobenzene and methoxybenzene rings relative to the amide portion of the molecule and their intermolecular interactions, such as hydrogen bonds and weak C—H⋯O interactions (Saeed et al., 2009).
Fluorogenic Aldehyde Development
In the field of monitoring chemical reactions, Guo and Tanaka (2009) developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety for monitoring aldol reactions. This research demonstrates the potential of fluoro-substituted compounds in enhancing fluorescence-based monitoring techniques (Guo & Tanaka, 2009).
Chemical Reactions and Product Formation
Aballay et al. (2005) investigated the photochemical reaction of dichloroarenes with Cp*Re(CO)2, including 2,4-dichloro-1-fluorobenzene and 2,4-dichloroanisole, revealing insights into C–Cl bond activation and the influence of methoxy and fluoro substituents on the reaction's selectivity (Aballay et al., 2005).
NMR Spectral Analysis
Armstrong et al. (1992) prepared various fluorobenzene derivatives, including 3,4- and 3,5-dimethoxy- and 4-methoxy-2-methylfluorobenzene, for NMR spectral analysis. This research contributes to understanding the spectral properties of fluoro-substituted compounds (Armstrong et al., 1992).
Heck Reaction Studies
Patrick, Agboka, and Gorrell (2008) explored the Heck reaction with 3-fluoro-3-buten-2-one, derived from 1-fluoro-1-chloro-2-methoxy-2-methylcyclopropane, demonstrating the application of fluoro-substituted compounds in organic synthesis (Patrick, Agboka, & Gorrell, 2008).
Electrosynthesis and Characterization
Moustafid et al. (1991) conducted electrosynthesis and spectroscopic characterization of polymers from 1-methoxy-4-ethoxybenzene and related compounds, highlighting the utility of methoxy and fluoro-substituted compounds in polymer science (Moustafid et al., 1991).
Preparation of Fluoro-Butadienes
Patrick, Rogers, and Gorrell (2002) reported on the preparation of 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane, showcasing the use of fluoro-substituted compounds in creating dienes for cycloaddition reactions (Patrick, Rogers, & Gorrell, 2002).
Mechanism of Action
Target of Action
As a derivative of benzene, it likely interacts with various biological molecules through electrophilic aromatic substitution .
Mode of Action
The mode of action of 1-Fluoro-3-methoxy-2-methylbenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can undergo various reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can influence various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The compound’s molecular weight (14015) and formula (C8H9FO) suggest that it could potentially be absorbed and distributed in the body
Result of Action
The compound’s interaction with biological molecules through electrophilic aromatic substitution could potentially lead to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Fluoro-3-methoxy-2-methylbenzene. For instance, temperature and pressure can affect the compound’s physical properties, such as viscosity and thermal conductivity . These factors could potentially influence how the compound interacts with its targets and its overall efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-fluoro-3-methoxy-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQSKCBILCDERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.